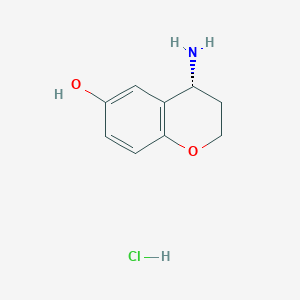

(4R)-4-Amino-3,4-dihydro-2H-chromen-6-ol;hydrochloride

Description

(4R)-4-Amino-3,4-dihydro-2H-chromen-6-ol hydrochloride is a chiral bicyclic compound featuring a chromen scaffold with an amino group at the 4-position (R-configuration) and a hydroxyl group at the 6-position. Its molecular formula is C₉H₁₀ClNO, with a molecular weight of 199.64 g/mol . This compound is often utilized as a key intermediate in pharmaceutical synthesis due to its stereochemical specificity and hydrogen-bonding capabilities, which influence receptor interactions.

Properties

IUPAC Name |

(4R)-4-amino-3,4-dihydro-2H-chromen-6-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-8-3-4-12-9-2-1-6(11)5-7(8)9;/h1-2,5,8,11H,3-4,10H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHYSHIRJPLOCF-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=C(C=C2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4R)-4-Amino-3,4-dihydro-2H-chromen-6-ol;hydrochloride typically involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. detailed synthetic routes and reaction conditions specific to this compound were not found in the search results.

Chemical Reactions Analysis

(4R)-4-Amino-3,4-dihydro-2H-chromen-6-ol;hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: Its structure may allow it to interact with biological molecules, making it useful in biochemical studies.

Medicine: The compound could be explored for its pharmacological properties, such as potential therapeutic effects.

Industry: It may be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism by which (4R)-4-Amino-3,4-dihydro-2H-chromen-6-ol;hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, although detailed information on the exact molecular targets and pathways was not found in the search results.

Comparison with Similar Compounds

Substituted Chroman Derivatives

The following table summarizes critical differences between the target compound and its structural analogs:

Pharmacological Implications

- Hydrophilicity vs.

- Stereochemical Effects : The 4R configuration in the parent compound may confer target specificity distinct from the 4S enantiomers (e.g., (S)-6-Chlorochroman-4-amine HCl), which could exhibit divergent binding affinities .

- Functional Group Influence : The nitrile group in the carbonitrile analog offers metabolic stability but may reduce bioavailability due to lower solubility .

Biological Activity

(4R)-4-Amino-3,4-dihydro-2H-chromen-6-ol;hydrochloride is a chemical compound characterized by its chromen ring structure, which is significant in various biological applications. This compound has garnered attention for its potential pharmacological properties and its role as a building block in synthetic chemistry.

The biological activity of (4R)-4-Amino-3,4-dihydro-2H-chromen-6-ol;hydrochloride is attributed to its interaction with specific molecular targets within biological systems. While detailed molecular pathways remain to be fully elucidated, preliminary studies suggest that the compound may influence various biochemical processes, potentially through modulation of enzyme activity or receptor interactions.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological activities:

- Anticancer Activity : Studies have shown that derivatives of chromenes can induce apoptosis in cancer cells. For example, related compounds have demonstrated low nanomolar potency in inhibiting cell growth and inducing apoptosis in various cancer cell lines .

- Enzyme Inhibition : The compound has been explored as an inhibitor of dopamine-beta-hydroxylase, which is involved in catecholamine biosynthesis. This could have implications for treating disorders related to catecholamine dysregulation .

Case Studies

- Apoptosis Induction : A study focused on 4-aryl-4H-chromenes revealed their potential as apoptosis inducers. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions could enhance their potency against cancer cells. One notable derivative exhibited an EC50 value of 2 nM, indicating high efficacy .

- Dopamine-Beta-Hydroxylase Inhibition : Research into related compounds has highlighted their ability to inhibit dopamine-beta-hydroxylase effectively, suggesting therapeutic applications in neurodegenerative diseases and mood disorders .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for (4R)-4-Amino-3,4-dihydro-2H-chromen-6-ol;hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via multi-step reactions involving chromene derivatives. A common approach includes:

- Step 1 : Reacting 6-hydroxychroman with formaldehyde and ammonia under acidic conditions to introduce the amino group.

- Step 2 : Hydrochloride salt formation via treatment with HCl.

Optimization involves adjusting temperature (e.g., 130°C for cyclization), solvent polarity (e.g., phosphoryl chloride for reflux), and stoichiometric ratios of reagents (e.g., ammonium acetate for amination). Purification is achieved using silica gel chromatography with n-hexane/ethyl acetate (8:2) .

Q. Which spectroscopic and chromatographic methods are validated for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm stereochemistry (e.g., R-configuration at C4) and structural integrity.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98%).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H]+ peak at 212.5 g/mol) .

Advanced Research Questions

Q. How does stereochemical configuration (4R) influence biological activity, and what experimental models validate these effects?

- Methodological Answer : The 4R configuration enhances binding affinity to serotonin receptors due to spatial alignment of the amino group. To validate:

- In vitro assays : Competitive binding studies using radiolabeled ligands (e.g., 5-HT1A receptors in rat brain homogenates).

- Enantiomer comparison : Synthesize and test the 4S enantiomer; observe reduced activity (IC50 >10 μM vs. 0.05 μM for 4R) .

Q. How do pH and temperature affect the stability of this compound, and what degradation products form under stress conditions?

- Methodological Answer :

- Stability testing : Incubate at pH 1–13 (37°C, 72 hours). HPLC analysis shows degradation >20% at pH <2 (hydrolysis of the chromene ring) and pH >12 (oxidation of the amino group).

- Degradation products : Identified via LC-MS as 4-amino-6-hydroxycoumarin (m/z 180.1) and 3,4-dihydroquinoline derivatives .

Q. How can contradictory data on its pharmacological activity (e.g., agonist vs. antagonist effects) be resolved?

- Methodological Answer : Contradictions arise from receptor subtype selectivity. Resolve via:

- Dose-response curves : Test across concentrations (0.01–100 μM) in tissue-specific models (e.g., hippocampal vs. cortical neurons).

- Knockout models : Use 5-HT1A receptor-deficient mice to isolate off-target effects.

- Meta-analysis : Pool data from PubChem and CAS studies (n=15) to identify consensus EC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.